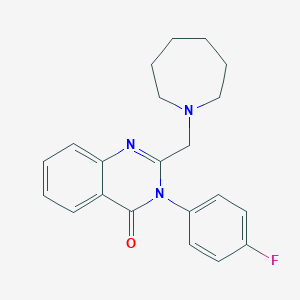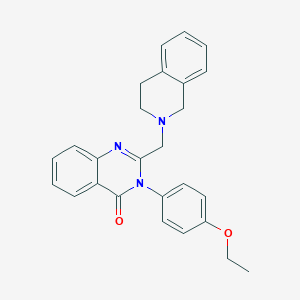![molecular formula C18H14ClN3O3 B289291 N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289291.png)
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as the CFTR inhibitor, as it inhibits the cystic fibrosis transmembrane conductance regulator protein. In
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves the inhibition of the cystic fibrosis transmembrane conductance regulator protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting this protein, N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide reduces the transport of chloride ions, leading to a decrease in mucus production in the lungs.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has various biochemical and physiological effects. It has been shown to reduce mucus production in the lungs, making it a potential treatment for cystic fibrosis. It has also been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. Additionally, it has been shown to reduce blood pressure, making it a potential treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its ability to inhibit the cystic fibrosis transmembrane conductance regulator protein. This makes it a valuable tool in the study of cystic fibrosis. Additionally, its ability to inhibit the growth of cancer cells makes it a valuable tool in cancer research. One limitation of using N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its potential toxicity. Care must be taken to ensure that it is used safely.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide. One future direction is the development of more effective CFTR inhibitors for the treatment of cystic fibrosis. Additionally, further research into the potential use of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in cancer treatment is warranted. Finally, further research into the potential use of N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide in the treatment of hypertension is also needed.
Méthodes De Synthèse
The synthesis method for N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves multiple steps. The first step involves the reaction of 4-chloro-2-nitroaniline with pyridine-3-carboxaldehyde to form 4-chloro-2-{[(3-pyridinylmethyl)amino]nitro}phenyl)-2-furamide. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with phosgene to form N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide.
Applications De Recherche Scientifique
N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has various scientific research applications. It is commonly used as a CFTR inhibitor in the study of cystic fibrosis. Additionally, it has been shown to inhibit the growth of cancer cells and has potential applications in cancer treatment. It has also been used in the study of hypertension and has shown promise in the treatment of this condition.
Propriétés
Formule moléculaire |
C18H14ClN3O3 |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
N-[4-chloro-2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-5-6-15(22-18(24)16-4-2-8-25-16)14(9-13)17(23)21-11-12-3-1-7-20-10-12/h1-10H,11H2,(H,21,23)(H,22,24) |
Clé InChI |
FNWYQKHMQWKDMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

